
hERG-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hERG-IN-1 is a compound known for its inhibitory effects on the human ether-à-go-go-related gene (hERG) potassium channel. This channel plays a crucial role in cardiac repolarization, and its inhibition can lead to prolonged QT intervals, which are associated with an increased risk of arrhythmias and sudden cardiac death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hERG-IN-1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route involves the use of high-level hERG-expressing HEK293 cells, which are prepared by nitrogen cavitation and high-speed centrifugation .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions: hERG-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
hERG-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of potassium channels and to develop new compounds with similar properties.
Biology: Helps in understanding the role of hERG channels in various physiological processes, including cardiac repolarization and neuronal activity.
Medicine: Investigated for its potential therapeutic applications in treating arrhythmias and other cardiac conditions.
Industry: Used in drug discovery and development to screen for potential cardiotoxicity of new compounds
Mecanismo De Acción
hERG-IN-1 exerts its effects by binding to the hERG potassium channel, thereby inhibiting its function. This inhibition leads to a reduction in potassium efflux during cellular repolarization, resulting in prolonged action potential duration and QT interval prolongation. The molecular targets involved include the voltage-gated potassium channel family, specifically the alpha subunit encoded by the human ether-à-go-go-related gene .
Comparación Con Compuestos Similares
Sotalol: A beta-blocker with hERG inhibitory properties.
Dofetilide: A class III antiarrhythmic agent that blocks hERG channels.
Astemizole: An antihistamine known for its hERG inhibitory effects.
Uniqueness of hERG-IN-1: this compound is unique due to its specific binding affinity and inhibitory potency towards the hERG potassium channel. Unlike some other compounds, it exhibits a dual action by facilitating voltage-dependent activation of the hERG channel, which may reduce the proarrhythmic potential .
Propiedades
Fórmula molecular |
C27H33FN6O9 |
|---|---|
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
6-[5-[2-[[6-[(1-aminocyclopropyl)methoxy]-4-fluoro-2,3-dihydro-1H-inden-2-yl]methylamino]ethyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one;formic acid |
InChI |
InChI=1S/C25H29FN6O5.2CH2O2/c26-19-8-17(36-13-25(27)2-3-25)7-15-5-14(6-18(15)19)9-28-4-1-16-11-32(24(34)37-16)20-10-29-23-22(30-20)31-21(33)12-35-23;2*2-1-3/h7-8,10,14,16,28H,1-6,9,11-13,27H2,(H,30,31,33);2*1H,(H,2,3) |
Clave InChI |
RVYNLFPLCZVVON-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COC2=CC3=C(CC(C3)CNCCC4CN(C(=O)O4)C5=CN=C6C(=N5)NC(=O)CO6)C(=C2)F)N.C(=O)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


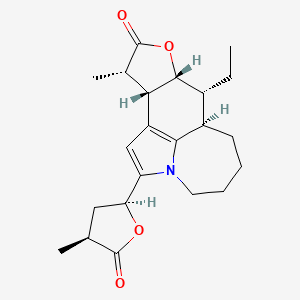


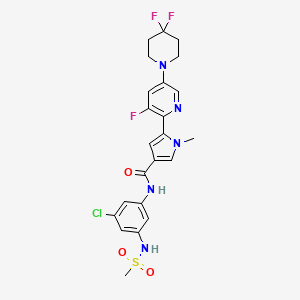


![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
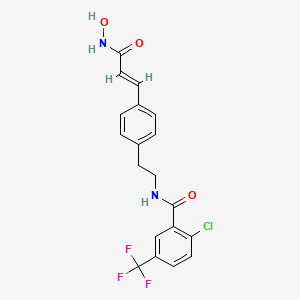
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
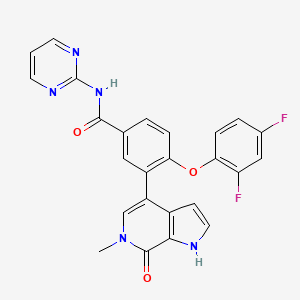
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

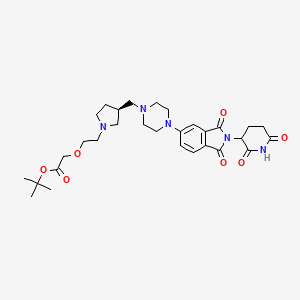
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
